5-Ethyl-2-ethynyl-1,3-thiazole 5-Ethyl-2-ethynyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1860399-05-8
VCID: VC5317938
InChI: InChI=1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3
SMILES: CCC1=CN=C(S1)C#C
Molecular Formula: C7H7NS
Molecular Weight: 137.2

5-Ethyl-2-ethynyl-1,3-thiazole

CAS No.: 1860399-05-8

Cat. No.: VC5317938

Molecular Formula: C7H7NS

Molecular Weight: 137.2

* For research use only. Not for human or veterinary use.

5-Ethyl-2-ethynyl-1,3-thiazole - 1860399-05-8

Specification

CAS No. 1860399-05-8
Molecular Formula C7H7NS
Molecular Weight 137.2
IUPAC Name 5-ethyl-2-ethynyl-1,3-thiazole
Standard InChI InChI=1S/C7H7NS/c1-3-6-5-8-7(4-2)9-6/h2,5H,3H2,1H3
Standard InChI Key MTDZZIUILYEFJG-UHFFFAOYSA-N
SMILES CCC1=CN=C(S1)C#C

Introduction

Chemical Identity and Structural Properties

5-Ethyl-2-ethynyl-1,3-thiazole belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Its molecular formula is C₇H₇NS, with a molecular weight of 137.20 g/mol . Key structural features include:

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC Name5-Ethyl-2-ethynyl-1,3-thiazole
SMILESCCC1=CN=C(S1)C#C
InChI KeyMTDZZIUILYEFJG-UHFFFAOYSA-N
Molecular Weight137.20 g/mol
XLogP3-AA (Predicted)~1.2 (similar to 5-ethynyl-1,3-thiazole)
SolubilityLimited data; likely soluble in organic solvents

The ethynyl group at position 2 introduces rigidity and π-conjugation, while the ethyl group at position 5 modulates electronic and steric effects. Spectroscopic data from related compounds, such as 5-ethylthiazole, suggest characteristic IR peaks for C≡C stretches (~2100 cm⁻¹) and aromatic C-S vibrations (~690 cm⁻¹) .

Synthesis Methods

Cyclization of Thiazole Precursors

The most common route involves reacting α-halo ketones with thiourea derivatives. For example, ethyl acetoacetate treated with N-bromosuccinimide (NBS) yields ethyl 2-bromo-3-oxobutanoate, which cyclizes with thiourea to form thiazole derivatives . Adapting this method, 5-ethyl-2-ethynyl-1,3-thiazole can be synthesized via ethynylation of 5-ethylthiazole intermediates .

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies to streamline synthesis. A mixture of ethyl acetoacetate, NBS, and ethynylating agents (e.g., propargyl bromide) in polar solvents like DMF achieves cyclization and ethynylation in a single step, yielding the target compound with ~75% efficiency .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Advantages
Cyclizationα-Halo ketones, thiourea60–75High purity, scalable
One-Pot ReactionEthyl acetoacetate, NBS, DMF70–82Reduced steps, time-efficient

Biological Activities and Mechanisms

Anticancer Applications

Thiazole derivatives interfere with cancer cell proliferation by targeting tubulin polymerization or kinase pathways. Although specific studies on this compound are sparse, analogs like 2-amino-4-methylthiazole-5-carboxylate demonstrate antileukemic activity (IC₅₀ = 3.2 µM) . The ethynyl group may enhance DNA intercalation or redox modulation .

Applications in Materials Science

Photophysical Properties

Thiazole-BF₂ complexes exhibit aggregation-induced emission (AIE), making them useful in OLEDs. A related complex, thiazolo[3,2-c] oxadiazaborinine, shows a solid-state quantum yield of 94% . The ethynyl group in 5-ethyl-2-ethynyl-1,3-thiazole could similarly enhance π-conjugation for optoelectronic applications.

Catalysis and Functional Materials

The compound’s sulfur and nitrogen atoms enable coordination with transition metals, suggesting utility in catalysis. For example, thiazole-based ligands improve the efficiency of Pd-catalyzed cross-coupling reactions .

Challenges and Future Directions

  • Solubility Limitations: Poor aqueous solubility hinders pharmacological use. Structural modifications, such as PEGylation or prodrug strategies, may address this .

  • Stability Under Physiological Conditions: The ethynyl group’s reactivity requires stabilization via protective groups (e.g., triisopropylsilyl) .

  • Toxicological Profiling: No in vivo toxicity data exist. Preclinical studies are needed to evaluate hepatotoxicity and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator